molecular formula C14H13NO4S B2908440 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-21-8

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2908440
CAS No.: 866152-21-8
M. Wt: 291.32
InChI Key: AANPWXROFQHKEK-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is an organic compound with the molecular formula C14H13NO4S. It features a thiophene ring substituted with a methoxybenzoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is unique due to the presence of both a thiophene ring and a methoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-8-7-20-12(14(17)18)11(8)15-13(16)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANPWXROFQHKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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